4-(Quinolin-8-yl)but-2-enal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(E)-4-quinolin-8-ylbut-2-enal |
InChI |
InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2/b2-1+ |
InChI Key |
JIVKWPXSLYFGTO-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)C/C=C/C=O)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Quinolin 8 Yl but 2 Enal
Convergent and Divergent Synthetic Routes to 4-(Quinolin-8-yl)but-2-enal
The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis involves the independent synthesis of the quinoline (B57606) and but-2-enal fragments, which are then coupled together in a late-stage reaction. This approach is often favored for its efficiency and flexibility. In contrast, a divergent synthesis would begin with a common precursor that is sequentially elaborated to introduce the necessary functional groups and build the final molecule.
Strategic Application of Cross-Coupling Reactions in Quinoline Functionalization
The functionalization of the quinoline ring at the C8 position is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are powerful tools for achieving this transformation with high efficiency and selectivity. rsc.orgacs.orgsoton.ac.uk
One of the most versatile methods for introducing a carbon-based substituent at the C8 position of a quinoline is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an 8-haloquinoline (e.g., 8-bromoquinoline (B100496) or 8-iodoquinoline) with a suitable organoboron reagent. For the synthesis of this compound, a boronic acid or ester derivative of the but-2-enal side chain would be required. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand to enhance catalytic activity. acs.orgrsc.org
Another powerful cross-coupling method is the Negishi reaction, which utilizes an organozinc reagent. rsc.org The preparation of the necessary organozinc species can be achieved through the direct metalation of a suitable precursor. This method offers a complementary approach to the Suzuki-Miyaura coupling and can be advantageous in certain contexts, particularly when dealing with sensitive functional groups.
The Heck reaction, which couples an alkene with an aryl halide, could also be envisioned as a route to the but-2-enal side chain. This would involve the reaction of an 8-haloquinoline with a suitable alkene precursor to the but-2-enal moiety. However, controlling the regioselectivity and stereoselectivity of the double bond formation can be a challenge.
The choice of cross-coupling reaction and catalyst system is crucial for achieving high yields and selectivity. Factors such as the nature of the starting materials, the presence of other functional groups, and the desired stereochemistry of the final product must all be considered.
| Cross-Coupling Reaction | Quinoline Precursor | Side-Chain Precursor | Catalyst/Reagents | Key Advantages |
| Suzuki-Miyaura | 8-Haloquinoline | But-2-enylboronic acid/ester | Pd catalyst, phosphine ligand, base | High functional group tolerance, commercially available reagents. |
| Negishi | 8-Haloquinoline | But-2-enylzinc halide | Pd or Ni catalyst | High reactivity of organozinc reagents, mild reaction conditions. |
| Heck | 8-Haloquinoline | Acrolein or related alkene | Pd catalyst, base | Direct formation of the C-C double bond. |
Aldol (B89426) Condensation and Wittig-Type Approaches to the But-2-enal Moiety
The but-2-enal moiety is a key structural feature of the target molecule, and its synthesis can be achieved through several classic organic reactions. The aldol condensation and Wittig-type reactions are particularly well-suited for this purpose.
The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct the but-2-enal skeleton. testbook.comcoleparmer.comsrmist.edu.in In a crossed aldol condensation, an enolate or enol of one carbonyl compound reacts with another carbonyl compound. coleparmer.com For the synthesis of the but-2-enal moiety, acetaldehyde (B116499) could be condensed with formaldehyde, followed by dehydration to yield acrolein (propenal). However, controlling the self-condensation of acetaldehyde can be challenging. A more controlled approach would involve the reaction of a pre-formed enolate with a suitable aldehyde.
The Wittig reaction provides a highly versatile and stereoselective method for the synthesis of alkenes. bdmaee.net This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. To construct the but-2-enal moiety, a suitable phosphonium (B103445) ylide could be reacted with an appropriate aldehyde. The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions.
A related method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene.
| Reaction | Starting Materials | Reagents | Product | Key Features |
| Aldol Condensation | Acetaldehyde, Formaldehyde | Base or acid catalyst | Acrolein (Propenal) | Forms a new C-C bond, can be prone to side reactions. |
| Wittig Reaction | Phosphonium ylide, Aldehyde | Base | Alkene, Triphenylphosphine oxide | Versatile, can control double bond geometry. |
| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde | Base | (E)-Alkene, Phosphate ester | Often provides high (E)-selectivity. |
Oxidation and Reduction Strategies for Olefin and Aldehyde Formation
The formation of the aldehyde and the olefin (double bond) in the but-2-enal side chain often requires specific oxidation and reduction steps. fiveable.melibretexts.org
The aldehyde functional group can be prepared by the oxidation of a primary alcohol. openstax.orgorganic-chemistry.org A variety of oxidizing agents can be used, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger oxidants like chromic acid. The choice of reagent is critical to avoid over-oxidation to a carboxylic acid. The Dess-Martin periodinane is another popular reagent for this transformation, known for its mild reaction conditions and high yields. openstax.org
The olefin can be formed through various methods, including the dehydration of an alcohol or the reduction of an alkyne. The dehydration of an alcohol can be achieved by treatment with a strong acid, but this method can sometimes lead to rearrangements and a mixture of products. libretexts.org A more controlled approach is the reduction of an alkyne to an alkene. The stereochemistry of the resulting alkene can be controlled by the choice of reducing agent. For example, reduction with sodium in liquid ammonia (B1221849) (the Birch reduction) typically yields the (E)-alkene, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) gives the (Z)-alkene.
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. mdpi.com
Control over Double Bond Geometry
The geometry of the double bond in the but-2-enal side chain can have a significant impact on the biological activity of the final molecule. Therefore, controlling the stereochemistry of this double bond is a critical aspect of the synthesis.
As mentioned previously, the Wittig reaction and its variants can be used to control the geometry of the double bond. The use of stabilized ylides in the Wittig reaction generally leads to the formation of the (E)-alkene, while non-stabilized ylides often give the (Z)-alkene. The Horner-Wadsworth-Emmons reaction is particularly reliable for the synthesis of (E)-alkenes. researcher.life
Another strategy for controlling double bond geometry is the isomerization of an existing double bond. organic-chemistry.org This can be achieved using a variety of catalysts and reaction conditions. For example, a less stable (Z)-alkene can sometimes be isomerized to the more stable (E)-alkene by treatment with a catalytic amount of acid or a transition metal catalyst.
Enantioselective Approaches to Chiral Precursors or Derivatives
While this compound itself is not chiral, the synthesis may proceed through chiral intermediates or be used to prepare chiral derivatives. Enantioselective synthesis is the process of selectively producing one enantiomer of a chiral molecule. nih.govrsc.org
One approach to introducing chirality is through the asymmetric hydrogenation of a prochiral substrate. nih.gov For example, a prochiral ketone could be reduced to a chiral alcohol using a chiral catalyst. This chiral alcohol could then be used as a precursor in the synthesis of a chiral derivative of this compound.
Another strategy is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction is complete, the auxiliary is removed, leaving the desired chiral product.
Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules. d-nb.infonih.gov A variety of chiral catalysts have been developed that can promote a wide range of reactions with high enantioselectivity. For example, chiral Lewis acids can be used to catalyze asymmetric Diels-Alder reactions, while chiral transition metal complexes are used in asymmetric hydrogenation and cross-coupling reactions. nih.govmdpi.com
The development of enantioselective methods for the synthesis of chiral quinoline derivatives is an active area of research. rsc.org These methods could be applied to the synthesis of chiral precursors for this compound, opening up new avenues for the discovery of novel bioactive compounds.
Green Chemistry Principles and Sustainable Synthesis of this compound
The sustainable synthesis of this compound is a key area of research, driven by the need for more environmentally benign chemical manufacturing processes. Green chemistry principles are central to developing these new synthetic methodologies.
Solvent-Free and Aqueous Medium Reactions
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, a major focus of green chemistry is the development of reactions that can be conducted in environmentally friendly media like water or without any solvent at all.
In the context of synthesizing this compound, which contains a quinoline moiety and an α,β-unsaturated aldehyde, a potential green synthetic approach involves the condensation of 8-quinolinecarboxaldehyde (B1295770) with a suitable three-carbon building block. Research has shown that such condensation reactions can often be performed under solvent-free or aqueous conditions. For instance, the Claisen-Schmidt condensation, a common method for forming α,β-unsaturated carbonyl compounds, has been successfully adapted to aqueous and solvent-free conditions, often with the aid of a catalyst.
While specific research detailing the solvent-free or aqueous synthesis of this compound is not extensively documented, the principles can be applied. A hypothetical aqueous synthesis could involve the reaction of 8-quinolinecarboxaldehyde and propanal in water, potentially using a surfactant to facilitate the reaction between the sparingly soluble organic reactants. A solvent-free approach might involve grinding the solid reactants together, possibly with a solid catalyst.
Catalytic Methodologies for Enhanced Efficiency and Reduced Waste
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions with higher atom economy and reduced waste generation. For the synthesis of this compound, various catalytic strategies can be envisioned to improve sustainability.
One of the key reactions in a potential synthesis of this compound from 8-substituted quinoline precursors is a cross-coupling reaction, such as the Heck, Suzuki, or Sonogashira reaction, to form the butenal side chain. Modern advancements in catalysis have led to the development of highly active palladium catalysts that can facilitate these reactions under milder conditions and with lower catalyst loadings, thereby reducing metal contamination in the final product and minimizing waste. For example, a Heck reaction between 8-bromoquinoline and acrolein could be a viable route, and the use of palladium nanoparticle catalysts in aqueous media could further enhance the green credentials of this transformation.
Another catalytic approach could involve the direct C-H activation of the quinoline ring at the 8-position, followed by coupling with a suitable partner to construct the butenal side chain. This strategy avoids the need for pre-functionalized starting materials like haloquinolines, thus shortening the synthetic sequence and reducing waste.
The table below summarizes potential green catalytic approaches for the synthesis of this compound.
| Catalytic Method | Potential Reactants | Catalyst Example | Green Advantages |
| Aqueous Heck Reaction | 8-Bromoquinoline, Acrolein | Palladium Nanoparticles | Use of water as a solvent, high catalyst efficiency. |
| Suzuki Coupling | 8-Quinolineboronic acid, 4-Bromobut-2-enal | Palladium(II) acetate (B1210297) with a phosphine ligand | Milder reaction conditions, high yields. |
| C-H Activation/Coupling | Quinoline, Crotonaldehyde (B89634) | Rhodium(III) complexes | High atom economy, shorter synthetic route. |
While these methodologies are based on established green catalytic principles, their specific application to the synthesis of this compound requires further dedicated research and development to optimize reaction conditions and assess their true environmental benefits.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Quinolin 8 Yl but 2 Enal
Mechanistic Investigations of Nucleophilic Additions to the α,β-Unsaturated Aldehyde System
The electronic structure of an α,β-unsaturated aldehyde, such as 4-(Quinolin-8-yl)but-2-enal, features an electrophilic carbonyl carbon and an electrophilic β-carbon. libretexts.org This is due to the electron-withdrawing nature of the oxygen atom, which polarizes the conjugated system, creating partial positive charges on these carbons. libretexts.org Consequently, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition). libretexts.orgrsc.org
The Michael addition is a conjugate nucleophilic addition of a soft, resonance-stabilized nucleophile (the Michael donor) to an activated α,β-unsaturated compound (the Michael acceptor). ic.ac.ukwikipedia.orgmasterorganicchemistry.com In the case of this compound, the addition occurs at the β-carbon of the butenal chain. masterorganicchemistry.comlibretexts.org This reaction is highly valuable for forming carbon-carbon and carbon-heteroatom bonds. youtube.com
The mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate, typically by the solvent or a mild acid, yields the final product. masterorganicchemistry.com The reaction is generally favored with soft nucleophiles, which, according to Hard and Soft Acid and Base (HSAB) theory, preferentially attack the soft electrophilic β-carbon. spcmc.ac.in
Common nucleophiles for Michael additions include:
Stabilized carbanions (e.g., from malonic esters, acetoacetic esters). spcmc.ac.in
Enamines and enolates. wikipedia.orgmasterorganicchemistry.com
Organocuprates (Gilman reagents). masterorganicchemistry.com
Thiols and amines. libretexts.orgyoutube.comspcmc.ac.in
| Michael Donor (Nucleophile) | Resulting Product Type after Addition to this compound |
| Diethyl malonate (in base) | Diethyl 2-(3-oxo-4-(quinolin-8-yl)butyl)malonate |
| Thiophenol | 4-(Quinolin-8-yl)-3-(phenylthio)butanal |
| Cyclohexylamine | 4-(Quinolin-8-yl)-3-(cyclohexylamino)butanal |
| Lithium diphenylcuprate | 4-(Quinolin-8-yl)-3-phenylbutanal |
The Michael addition to this compound creates at least one new stereocenter at the β-carbon. If the α-carbon is also protonated to form a second stereocenter, a pair of diastereomers can be formed. The stereochemical outcome can be controlled through asymmetric catalysis. For instance, the use of chiral organocatalysts, such as prolinol derivatives or cinchona alkaloids, can facilitate enantioselective Michael additions by forming chiral enamines or activating the nucleophile within a chiral environment. rsc.org The nitrogen atom of the quinoline (B57606) moiety could potentially coordinate to a metal catalyst, directing the stereochemical course of the addition.
The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon) is primarily dictated by the nature of the nucleophile and the reaction conditions. libretexts.org
Irreversible Additions: Hard, highly reactive nucleophiles such as Grignard reagents and organolithium compounds favor irreversible 1,2-addition to the carbonyl group. libretexts.orgspcmc.ac.in This pathway is under kinetic control, as the direct attack on the carbonyl carbon is typically faster than the conjugate addition. libretexts.org The resulting product is an allylic alcohol.
Reversible Additions: Soft nucleophiles, such as amines, thiols, and cyanides, tend to favor 1,4-addition. libretexts.orgspcmc.ac.in While the initial 1,2-addition might still be rapid, it is often reversible. libretexts.org In contrast, the 1,4-addition is frequently irreversible or less reversible, leading to the thermodynamically more stable product where the strong carbonyl double bond is retained. libretexts.orgspcmc.ac.in The addition of amines, for example, can be reversible, and under thermodynamic control, the more stable conjugate addition product is predominantly formed. libretexts.org Even additions considered irreversible can exhibit reversibility under certain conditions, such as in the presence of excess thiols for acrolein-cysteine adducts. nih.gov
| Nucleophile Type | Predominant Addition Pathway | Product Type |
| Hard (e.g., Phenylmagnesium bromide) | 1,2-Addition (Kinetic Control) libretexts.org | 1-(Quinolin-8-yl)pent-3-en-2-ol |
| Soft (e.g., Sodium cyanide) | 1,4-Addition (Thermodynamic Control) spcmc.ac.in | 4-(Quinolin-8-yl)-3-cyanobutanal |
| Borderline (e.g., Sodium borohydride) | Typically 1,2-Addition spcmc.ac.in | 4-(Quinolin-8-yl)but-2-en-1-ol |
Michael Additions and Their Stereochemical Outcomes
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for constructing cyclic systems in a stereocontrolled manner. libretexts.org The butenal moiety in this compound can participate as a 2π-electron component in several types of cycloadditions.
Diels-Alder Reaction: In this [4+2] cycloaddition, the α,β-unsaturated aldehyde system acts as the dienophile. libretexts.orgsigmaaldrich.com The electron-withdrawing aldehyde group activates the C=C double bond, making it more electrophilic and reactive towards electron-rich dienes (e.g., cyclopentadiene, isoprene). The reaction is concerted and forms a six-membered ring with a high degree of stereospecificity. sigmaaldrich.com The quinoline moiety itself is a product of the aza-Diels-Alder (Povarov) reaction, highlighting the utility of cycloadditions in synthesizing the core scaffold. rsc.orgmdpi.com
[3+2] Cycloaddition: The double bond of the butenal can also serve as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. wikipedia.org This type of reaction is a key method for synthesizing five-membered heterocyclic rings. For example, reaction with a nitrile imine (generated in situ) would yield a pyrazoline derivative, while reaction with a nitrone would produce an isoxazolidine. These reactions are often highly regioselective. Sydnones, which can act as sources of nitrile imines, are known to undergo such cycloadditions. beilstein-journals.org Similarly, [3+2] cycloadditions of 2H-azirines with enols have been used to construct pyrrole-fused systems, demonstrating the versatility of this approach. mdpi.com
Cycloadditions are classified as pericyclic reactions, meaning they proceed through a concerted, cyclic transition state. escholarship.orgethernet.edu.et Their feasibility and stereochemistry can be rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. imperial.ac.ukresearchgate.netlibretexts.org
In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the dienophile (this compound). libretexts.org
LUMO of this compound: The electron-withdrawing aldehyde group significantly lowers the energy of the LUMO of the C=C double bond. This smaller HOMO-LUMO energy gap facilitates a more favorable interaction and accelerates the reaction. The LUMO has larger orbital coefficients on the α and β carbons, allowing for effective overlap with the diene's HOMO.
HOMO of the Diene: An electron-donating group on the diene would raise its HOMO energy, further narrowing the energy gap and increasing the reaction rate.
The reaction is thermally allowed because the HOMO of the diene and the LUMO of the dienophile have compatible symmetries, allowing for constructive, in-phase overlap to form the new sigma bonds. imperial.ac.ukresearchgate.net
Diels-Alder and [3+2] Cycloadditions
Transformations of the Quinoline Heterocycle in the Presence of the But-2-enal System
The butenal side chain influences the reactivity of the quinoline ring. As an electron-withdrawing group, it deactivates the quinoline system towards electrophilic aromatic substitution. Nonetheless, specific transformations remain possible.
Research on 8-substituted quinolines has demonstrated that remote C-H functionalization can be achieved with high regioselectivity. rsc.orgrsc.org A notable example is the metal-free halogenation of 8-substituted quinolines at the C5 position using trihaloisocyanuric acids. rsc.orgrsc.org This reaction proceeds efficiently under mild, open-air conditions for a wide range of substrates, including those with amide, urea (B33335), and alkoxy groups at the 8-position. rsc.orgrsc.org Given this precedent, it is highly probable that this compound could undergo selective C5-halogenation without affecting the butenal side chain, provided the reaction conditions are compatible with the aldehyde functionality.
Bromination studies on 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline (B1362559), have also been performed, yielding various mono- and di-brominated products depending on the reaction conditions and the nature of the substituent. acgpubs.orgresearchgate.netresearchgate.net For instance, 8-methoxyquinoline yields the 5-bromo derivative as the sole product. acgpubs.orgresearchgate.net These findings suggest that electrophilic attack on the quinoline ring of this compound would likely be directed to the C5 and/or C7 positions.
| Reagent | Substrate Type (in literature) | Position of Halogenation | Reported Yield | Reference |
| TCCA (Trichloroisocyanuric acid) | N-(Quinolin-8-yl)acetamide | C5 | 99% | rsc.org |
| TBCA (Tribromoisocyanuric acid) | N-(Quinolin-8-yl)acetamide | C5 | 98% | rsc.org |
| TCCA | 8-Methoxyquinoline | C5 | 91% | rsc.org |
| Br₂ | 8-Methoxyquinoline | C5 | - | acgpubs.orgresearchgate.net |
| TCCA | 8-(Phosphoramidate)quinoline | C5 | 99% | rsc.org |
The quinoline nitrogen remains basic and can be protonated or participate in reactions as a Lewis base. This property could be exploited to direct reactions or could lead to side reactions, such as salt formation with acidic reagents.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
The quinoline system is a fused heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring significantly influences the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. stackexchange.com For an unsubstituted quinoline, these reactions typically happen at the C-5 and C-8 positions under vigorous conditions. stackexchange.comquora.com
In this compound, the C-8 position is already substituted. The but-2-enal side chain, containing a deactivating carbonyl group, would further decrease the reactivity of the quinoline system towards electrophiles. Any subsequent electrophilic attack would be directed to the C-5 and C-7 positions of the benzene ring. Studies on other 8-substituted quinolines, such as 8-hydroxyquinoline and 8-aminoquinoline, show that bromination leads to substitution at the C-5 and C-7 positions. acgpubs.org In contrast, the bromination of 8-methoxyquinoline yields the 5-bromo derivative as the sole product. acgpubs.org This indicates that the precise outcome of electrophilic substitution on this compound would depend heavily on the reaction conditions and the directing influence of the C-8 substituent.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient pyridine ring is activated for nucleophilic attack. Nucleophilic substitution on the quinoline nucleus generally occurs at the C-2 and C-4 positions. quora.com The reaction of quinoline with organolithium reagents or sodamide preferentially yields the 2-substituted product. quora.com The but-2-enal substituent at C-8 is not expected to be displaced during a typical NAS reaction, as the attack is directed at the heterocyclic part of the quinoline ring system.
Quaternization and N-Oxidation Reactions
Quaternization: The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic, allowing it to react with alkylating agents to form quaternary quinolinium salts. google.com This reaction is typically carried out by treating the quinoline derivative with an alkyl halide, such as a benzyl (B1604629) halide, in an organic solvent like toluene (B28343) or chloroform (B151607) at elevated temperatures (e.g., 90 °C). google.com The resulting quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties and reactivity of the heterocyclic ring.
Table 1: General Conditions for Quaternization of Quinolines
| Alkylating Agent | Solvent | Temperature | Reference |
| Benzyl Halides | Toluene, Chloroform, DMSO | 25-150 °C | google.com |
| Dialkyl Sulfates | Not specified | Not specified | google.com |
| p-α-Dihaloxylene | Toluene, Chloroform, DMSO | 25-150 °C | google.com |
N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents. Dimethyldioxirane (DMDO) in acetone (B3395972) is an effective reagent for the N-oxidation of substituted quinolines, yielding the N-oxides as the sole products. researchgate.net The rate of this reaction is sensitive to steric effects; substituents at the C-2 position or peri-interactions (as would be present in an 8-substituted quinoline) can reduce the reaction rate compared to unsubstituted quinoline. researchgate.net Another common method involves the use of hydrogen peroxide in formic acid. nih.gov The resulting quinoline N-oxides are versatile intermediates; for instance, they can undergo regioselective C-H functionalization at the C-2 position under metal-free conditions. acs.org
Reductive and Oxidative Transformations of this compound
The but-2-enal side chain offers multiple sites for redox reactions, including the aldehyde and the carbon-carbon double bond. The chemoselectivity of these transformations is a key consideration.
Chemoselective Reduction of Aldehyde and Olefin Functionalities
The α,β-unsaturated aldehyde moiety can be selectively reduced at the carbonyl group (1,2-reduction) to form an allylic alcohol, at the C=C double bond (1,4-reduction or conjugate reduction) to yield a saturated aldehyde, or at both positions to produce a saturated alcohol.
1,2-Reduction (Aldehyde to Alcohol): Selective reduction of the aldehyde in the presence of the olefin can be achieved using specific reagents. Zinc acetate (B1210297) (Zn(OAc)₂) in combination with pinacolborane (HBpin) has been shown to regioselectively reduce the carbonyl group of α,β-unsaturated aldehydes to the corresponding allylic alcohols at elevated temperatures (45 °C). mdpi.com Sodium borohydride (B1222165) (NaBH₄) is also a classic reagent for this transformation, often used with a proton source like methanol (B129727). youtube.com
1,4-Reduction (Olefin Reduction): The conjugate reduction of the C=C double bond while preserving the aldehyde is a valuable transformation. This can be accomplished using catalytic transfer hydrogenation with systems like [Ir(cod)Cl]₂/dppp (B1165662)/Cs₂CO₃ using 2-propanol as the hydrogen donor. organic-chemistry.org Rhodium-based catalysts, such as Rh(Phebox) complexes with alkoxyhydrosilanes, are also effective for the conjugate reduction of α,β-unsaturated aldehydes. organic-chemistry.org Another approach utilizes an iridium catalyst with a quinoline-based ligand in water, using formic acid as the hydride source, to achieve selective 1,4-reduction. mdpi.com
Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally less selective and will typically reduce both the aldehyde and the carbon-carbon double bond to yield the corresponding saturated alcohol, 4-(quinolin-8-yl)butan-1-ol. harvard.edu
Table 2: Chemoselective Reduction of α,β-Unsaturated Aldehydes
| Desired Transformation | Reagent/Catalyst System | Outcome | Reference |
| 1,2-Reduction | Zn(OAc)₂ / HBpin | Allylic Alcohol | mdpi.com |
| 1,2-Reduction | NaBH₄ / MeOH | Allylic Alcohol | youtube.com |
| 1,4-Reduction | [Ir(cod)Cl]₂ / dppp / Cs₂CO₃ / 2-propanol | Saturated Aldehyde | organic-chemistry.org |
| 1,4-Reduction | Rh(Phebox) / (EtO)₂MeSiH | Saturated Aldehyde | organic-chemistry.org |
| 1,4-Reduction | Iridium-catalyst / Formic Acid / H₂O | Saturated Aldehyde | mdpi.com |
| Full Reduction | LiAlH₄ | Saturated Alcohol | harvard.edu |
Oxidation Pathways and Side Reactions
The oxidative transformation of this compound can target the aldehyde, the olefin, or the quinoline ring itself.
Oxidation of the Aldehyde: The aldehyde group is readily oxidized to a carboxylic acid. A common method for oxidizing a quinoline aldehyde to the corresponding carboxylic acid involves using hydrogen peroxide in formic acid. nih.gov This would convert this compound to 4-(Quinolin-8-yl)but-2-enoic acid. N-Heterocyclic carbene (NHC) catalysis can also be employed for the oxidative esterification of α,β-unsaturated aldehydes in the presence of an alcohol. semanticscholar.org
Oxidation of the Olefin and Quinoline Ring: The carbon-carbon double bond is susceptible to oxidative cleavage, for example, through ozonolysis. In quinoline derivatives, ozonolysis tends to preferentially attack the electron-rich benzene ring, which could lead to complex product mixtures. mdpi.com Stronger oxidizing agents like potassium permanganate (B83412) can cause oxidative degradation of the quinoline ring itself, potentially yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org The use of manganese dioxide (MnO₂) has been reported for the oxidation of tetrahydroquinolines to fully aromatic quinolines, indicating its potential to affect the quinoline ring system under certain conditions. beilstein-journals.org Side reactions under harsh oxidative conditions could include polymerization of the unsaturated system or extensive degradation of the molecule.
Strategic Applications of 4 Quinolin 8 Yl but 2 Enal As a Versatile Synthetic Intermediate
Role in the Total Synthesis of Complex Organic Molecules
There is no available information to suggest that 4-(Quinolin-8-yl)but-2-enal has been utilized in the total synthesis of complex organic molecules. The following subsections are therefore hypothetical.
While the quinoline (B57606) moiety is a key structural feature in some alkaloids, and α,β-unsaturated aldehydes are valuable synthons in cyclization reactions, no documented pathways show the use of this compound as a precursor for quinolizidine (B1214090) and indolizidine alkaloids. clockss.orguni-bayreuth.deescholarship.orgnih.govbeilstein-journals.org The synthesis of these alkaloids often involves complex, multi-step strategies, but the specific role of this compound is not described. clockss.orguni-bayreuth.deescholarship.orgnih.govbeilstein-journals.org
The construction of bridged polycyclic systems often employs intramolecular cycloaddition reactions where a bifunctional molecule can react to form multiple rings simultaneously. nih.govrsc.orgnih.gov A compound like this compound possesses both a quinoline ring system and a reactive enal functional group, which could theoretically participate in such reactions. However, no published research demonstrates its use as a building block for these complex architectures.
Precursor to Quinolizidine and Indolizidine Alkaloid Skeletons
Utilization in the Construction of Functionalized Heterocycles
The reactive enal portion of the molecule, in theory, could serve as a handle for the construction of various heterocyclic systems through reactions like Michael additions, condensations, and cycloadditions.
The synthesis of pyridines and pyrroles can be achieved through various methods, including the condensation of α,β-unsaturated carbonyl compounds with amines or other nitrogen-containing reagents. scirp.orgnih.govorganic-chemistry.orgresearchgate.net For instance, a Paal-Knorr type synthesis could potentially be envisioned for pyrrole (B145914) formation. However, no specific examples involving this compound are reported in the literature. Similarly, its use in creating fused ring systems is not documented.
Nitrogen-containing macrocycles are a significant class of molecules with diverse applications. mdpi.comnih.govchemrxiv.org Their synthesis often involves the cyclization of long-chain precursors containing reactive functional groups. While the quinoline nitrogen and the enal functionality of this compound could potentially be incorporated into a macrocyclic framework, there is no evidence in the scientific literature of this application.
Synthesis of Pyridine (B92270), Pyrrole, and Fused Ring Systems
Precursor for Advanced Functional Materials (Focus on synthetic pathway and molecular design)
The quinoline nucleus is known to be a component of some functional materials due to its photophysical and electronic properties. The enal group offers a site for polymerization or for linking to other molecular units. Therefore, this compound could theoretically be a monomer or a precursor for polymers or other advanced materials. However, the design and synthesis of such materials based on this specific compound have not been reported.
Monomer in Polymer Chemistry via Specific Functional Group Reactions
While direct literature on the polymerization of this compound is not extensively detailed, its structural features—specifically the aldehyde and the carbon-carbon double bond—allow for its theoretical application as a monomer in various polymerization reactions. Its reactivity can be inferred from analogous unsaturated aldehydes, such as crotonaldehyde (B89634) (but-2-enal), which is a known versatile intermediate in organic synthesis. wikipedia.org
The aldehyde functional group can participate in condensation polymerization. For instance, crotonaldehyde undergoes condensation with urea (B33335) to form pyrimidine (B1678525) derivatives, which are employed in applications like controlled-release fertilizers. wikipedia.org Similarly, this compound could be reacted with di- or poly-functional nucleophiles such as diamines, diols, or compounds like urea and its derivatives. The resulting polymers would incorporate the quinoline unit as a pendant group, potentially imparting enhanced thermal stability, metal-chelating capabilities, or specific photophysical properties to the polymer backbone. Another example is the synthesis of oligomeric corrosion inhibitors from crotonaldehyde and diamidophosphates, suggesting a pathway for creating functional polymers. alfa-chemistry.com
The carbon-carbon double bond of the enal system provides a route for addition polymerization. This could proceed via radical, cationic, or anionic mechanisms, depending on the initiator and reaction conditions. Copolymerization with other vinyl monomers would allow for the precise tuning of the final polymer's properties, with the this compound unit introducing the specific functionalities of the quinoline ring.
The table below summarizes the potential polymerization pathways for this compound based on the reactivity of its functional groups.
| Functional Group | Polymerization Type | Potential Co-monomers/Reactants | Resulting Polymer Characteristics |
| Aldehyde (-CHO) | Condensation Polymerization | Diamines, Diols, Urea, Phenols | Quinoline-functionalized polyesters, polyamides, or phenolic resins with enhanced thermal or chelating properties. |
| Alkene (C=C) | Addition Polymerization | Styrene, Acrylates, Vinyl ethers | Vinyl-type polymers with pendant quinoline groups for applications in functional coatings or membranes. |
| Combined | Cyclopolymerization | - | Polymers with cyclic repeating units in the backbone, potentially offering greater rigidity and defined stereochemistry. |
Intermediate for Photoactive or Electroactive Precursors
The quinoline nucleus is a well-established chromophore and electroactive species, making its derivatives prime candidates for materials science applications. preprints.org this compound serves as an excellent starting point for synthesizing more complex photoactive or electroactive molecules by leveraging the high reactivity of the enal functional group.
The alkene portion of the enal can undergo photochemical reactions, most notably [2+2] photocycloadditions. Research on other quinoline derivatives has shown that such reactions can lead to the formation of complex, polycyclic structures. nih.gov The irradiation of this compound, either alone or with another alkene, could produce cyclobutane-containing quinoline compounds, effectively creating novel molecular architectures with potentially unique photophysical properties.
The aldehyde group is a versatile handle for extending the π-conjugated system of the molecule.
Condensation Reactions: It can be condensed with active methylene (B1212753) compounds (e.g., malononitrile, indanone) or methyl-substituted heteroaromatics in base-catalyzed reactions (Knoevenagel or Claisen-Schmidt type condensations). These reactions extend the conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra, a desirable feature for dyes and fluorescent probes.
Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). evitachem.comthieme-connect.de This resulting allylic alcohol can then be used in subsequent reactions, such as esterification with photoactive carboxylic acids or incorporation into larger systems.
Wittig-type Reactions: Reaction with phosphorus ylides can convert the aldehyde into a longer, conjugated alkene, providing a straightforward method for synthesizing polyene systems appended to the quinoline core.
Modern synthetic methods, such as photoredox catalysis, can also be employed to functionalize enals, opening up pathways for β-acylation or other modifications under mild, light-driven conditions. nih.gov This allows for the precise installation of various functional groups to fine-tune the electronic properties of the final molecule.
The following table outlines key transformations of this compound for the synthesis of photoactive and electroactive precursors.
| Functional Group Targeted | Reaction Type | Reagents/Conditions | Resulting Precursor Type | Potential Properties |
| Alkene (C=C) | [2+2] Photocycloaddition | UV light, optional second alkene | Polycyclic quinoline derivatives | Altered emission spectra, potential for photoswitching. |
| Aldehyde (-CHO) | Knoevenagel/Claisen-Schmidt Condensation | Active methylene compounds, base | Extended π-conjugated systems (e.g., quinoline-chalcone analogues) | Tunable absorption/emission, nonlinear optical properties. semanticscholar.org |
| Aldehyde (-CHO) | Reduction | Sodium Borohydride (NaBH₄) | Quinolinyl-substituted allylic alcohol | Intermediate for fluorescent esters or ethers. |
| Aldehyde (-CHO) | Wittig Reaction | Phosphorus ylides | Quinolinyl-substituted polyenes | Enhanced conjugation, potential for use in organic electronics. |
| Enamine Intermediate | Photoredox Catalysis | Photocatalyst, light, radical precursor | β-functionalized quinoline derivatives | Precisely tuned electronic and photophysical properties. nih.gov |
Absence of Publicly Available Research Data for this compound
The requested detailed outline, including structural modifications of the α,β-unsaturated aldehyde moiety, functionalization of the quinoline ring system, and stereochemical aspects in derivative synthesis, could not be addressed due to the lack of available information on this particular compound. The absence of published studies on this compound prevents a scientifically accurate and informative article from being generated as per the user's instructions.
It is possible that this compound is a novel compound, a synthetic intermediate that has not been extensively characterized in the literature, or a compound that has been studied in proprietary research not available in the public domain. Therefore, the generation of an article with the specified content and structure is not feasible at this time.
Design, Synthesis, and Reactivity of 4 Quinolin 8 Yl but 2 Enal Derivatives and Analogues
Stereochemical Aspects in Derivative Synthesis
Diastereoselective and Enantioselective Approaches to Chiral Analogues
The synthesis of chiral analogues of 4-(quinolin-8-yl)but-2-enal involves the strategic introduction of stereocenters, either within the quinoline (B57606) core or on the butenal side chain. Research into the asymmetric synthesis of quinoline derivatives has yielded several powerful methodologies, including catalytic asymmetric hydrogenation, addition reactions, and kinetic resolutions. These methods provide access to enantiomerically enriched building blocks that are precursors to complex chiral structures.
One of the most effective strategies for creating chiral quinoline analogues is the asymmetric hydrogenation of the quinoline ring itself, leading to optically active 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pku.edu.cn This transformation is often accomplished using transition metal catalysts, such as iridium or ruthenium, complexed with chiral ligands. For instance, phosphine-free chiral cationic ruthenium catalysts derived from N-sulfonylated 1,2-diamines have demonstrated high efficiency and enantioselectivity in the hydrogenation of various 2-substituted, 3-substituted, and 2,3-disubstituted quinolines. pku.edu.cn In particular, the hydrogenation of 2-alkyl-substituted quinolines can achieve excellent enantioselectivities, often exceeding 99% ee. acs.org Similarly, iridium complexes featuring axially chiral phosphine (B1218219) ligands, when activated with iodine, are highly effective for the asymmetric hydrogenation of 2-alkyl quinolines, affording products with up to 96% ee. acs.org
Another approach involves the asymmetric addition of nucleophiles to the quinoline ring. A dual catalytic system using indium triflate and a chiral imidazolidinone has been developed for the asymmetric addition of aldehydes to N-acyl quinoliniums. rsc.org This method furnishes optically active dihydroquinolines with high yields and excellent enantioselectivities (90-97% ee). rsc.org The resulting products can be further functionalized, providing a versatile entry point to a range of chiral quinoline derivatives. rsc.org
Chiral ligands incorporating a quinoline moiety have also been designed to induce asymmetry in various chemical transformations. thieme-connect.com Chiral Schiff base ligands derived from 2-quinolinecarboxaldehyde (B31650) and chiral amino phosphines can form N,N,P-tridentate complexes that are active in asymmetric catalysis. thieme-connect.com For example, copper-catalyzed 1,4-addition of dialkylzincs to enones in the presence of an N,N,P-ligand containing a quinoline moiety can yield conjugate adducts with up to 99% ee. kobe-u.ac.jp Such a strategy could conceivably be adapted to construct the chiral butenal side chain of the target analogues with high stereocontrol.
For cases where racemic mixtures of 8-substituted quinolines are synthesized, kinetic resolution offers a viable path to obtaining enantiomerically pure compounds. An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been achieved through the asymmetric transfer hydrogenation of the heteroaromatic ring. acs.orgnih.gov This method simultaneously provides two distinct, axially chiral skeletons with high selectivity factors. acs.orgnih.gov
Table 1: Selected Enantioselective and Diastereoselective Methods for Quinoline Analogues
| Method | Catalyst/Ligand System | Substrate Type | Product Type | Selectivity (ee/dr) | Ref |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Cationic Ru-(R,R)-Ts-DPEN | 2-Alkylquinolines | Chiral Tetrahydroquinolines | Up to 99% ee | pku.edu.cnacs.org |
| Asymmetric Hydrogenation | Ir-(R)-MeO-BIPHEP / I₂ | 2-Alkylquinolines | Chiral Tetrahydroquinolines | Up to 96% ee | acs.org |
| Asymmetric Aldehyde Addition | In(OTf)₃ / Chiral Imidazolidinone | N-Acyl Quinoliums | Chiral Dihydroquinolines | 90-97% ee | rsc.org |
| Asymmetric 1,4-Addition | Cu(OTf)₂ / Chiral N,N,P-Ligand | Enones | Conjugate Adducts | Up to 99% ee | kobe-u.ac.jp |
| Kinetic Resolution | Asymmetric Transfer Hydrogenation | Axially Chiral 8-Substituted Quinolines | Axially Chiral Quinolines & Tetrahydroquinolines | s-factor up to 209 | acs.orgnih.gov |
Conformational Analysis of Derivatives and Their Synthetic Implications
The conformational properties of 8-substituted quinoline derivatives are critical in determining their reactivity and potential for stereoselective synthesis. The substituent at the C-8 position can significantly influence the molecule's three-dimensional structure due to steric and electronic interactions with the quinoline ring and its nitrogen atom. acgpubs.org These conformational preferences have profound implications for the design of synthetic routes and the development of catalysts.
Studies using 1H-NMR spectroscopy have revealed that the conformation of 8-substituted quinolines in solution is influenced by factors such as aromatic stacking (π-π interactions) and dipole-dipole interactions. uncw.edu The degree of concentration-dependent chemical shifts in the NMR spectrum provides insight into these intermolecular forces. uncw.edu For instance, in a series of 8-monoethers, those with longer ether linkages exhibit more pronounced π-π stacking, suggesting a preference for conformations that facilitate such interactions. uncw.edu The chemical shift data represents an average of multiple low-energy conformations present at room temperature. uncw.edu
The conformation of the side chain at the 8-position relative to the quinoline plane is a key determinant of the molecule's chemical behavior. The lone pair of electrons on the quinoline nitrogen can act as an intramolecular directing group or catalyst, but its effectiveness depends on its spatial proximity to the reactive site on the side chain. The rotational barrier around the C8-substituent bond dictates the accessibility of specific conformers. For a molecule like this compound, the orientation of the butenal chain will affect the facial selectivity of nucleophilic attacks on the aldehyde or the β-carbon.
These conformational features have direct synthetic implications. The regioselectivity of reactions on the quinoline ring can be controlled by the 8-substituent. A notable example is the metal-free, remote C-H halogenation of 8-substituted quinolines, which selectively occurs at the C5-position. rsc.org This high regioselectivity is attributed to a conformationally-driven interaction that directs the halogenating agent to the geometrically distant C5, bypassing the more electronically favored positions. rsc.org Similarly, in the design of chiral ligands for asymmetric catalysis, controlling the conformation of the 8-substituted quinoline scaffold is essential for creating a well-defined chiral pocket around the metal center, which is necessary for effective stereochemical communication during the catalytic cycle. thieme-connect.com Computational analysis and molecular dynamics simulations are also employed to understand the conformational changes in quinoline derivatives upon binding or reaction, providing further insight into their structural dynamics. researchgate.netmassey.ac.nz
Catalytic Applications and Ligand Design Based on 4 Quinolin 8 Yl but 2 Enal Scaffolds
Quinoline (B57606) Derivatives as Precursors for Chiral Ligands in Asymmetric Catalysis
Quinoline-based structures are frequently employed as foundational scaffolds for developing chiral ligands used in asymmetric synthesis. beilstein-journals.org Their rigid structure and the presence of a nitrogen atom for metal coordination make them ideal candidates for creating a well-defined chiral environment around a metal center.
Design and Synthesis of Bidentate and Multidentate Ligands
The synthesis of bidentate and multidentate ligands often starts from functionalized quinolines, such as those with hydroxyl or aldehyde groups at the 8-position (e.g., 8-hydroxyquinoline (B1678124) or quinoline-8-carbaldehyde). These functional groups serve as handles to build more complex ligand structures.
Bidentate Ligands: A common strategy involves the condensation of a primary amine with an aldehyde, such as quinoline-8-carbaldehyde, to form a Schiff base. core.ac.uk This creates an imine nitrogen, which, together with the quinoline nitrogen, can coordinate to a metal center in a bidentate fashion. For instance, ligands like 2,4-dichloro-6-((quinolin-8-ylimino)methyl)phenol (Hdqmp) are synthesized and used to form complexes with metals such as iron(III). rsc.org
Multidentate Ligands: More complex ligands can be formed by using diamines, which allows two quinoline units to be linked together, creating a tetradentate ligand capable of wrapping around a metal ion. researchgate.net Mixed ligands, where a quinoline derivative like 8-hydroxyquinoline is combined with other chelating agents such as amino acids, have also been synthesized to create new metal complexes with specific properties. arabjchem.org
Coordination Chemistry of Quinoline-Based Ligands with Transition Metals
Quinoline-based ligands form stable complexes with a wide variety of transition metals, including iron, copper, nickel, iridium, and palladium. core.ac.ukrsc.orgarabjchem.orgacs.org The geometry of these complexes is highly dependent on the ligand's structure and the metal's coordination preferences.
Iron (Fe): Tridentate quinoline-based Schiff base ligands have been shown to coordinate with Fe(III) ions to form mononuclear complexes with a meridional structure. rsc.org
Copper (Cu): Copper(II) complexes have been synthesized with mixed ligands derived from 8-hydroxyquinoline and amino acids, where the copper ion is coordinated through the nitrogen of the quinoline ring and the carbonyl and hydroxyl groups of the amino acid. arabjchem.org
Iridium (Ir): Chiral iridium complexes are particularly important for asymmetric hydrogenation. For example, complexes like [Ir(COD)ThrePHOX]BArF have been used in the enantioselective hydrogenation of quinoline derivatives. acs.org
Exploration of Catalytic Activity of Metal-Ligand Complexes Derived from Quinoline Scaffolds
Metal complexes featuring quinoline-based ligands have demonstrated significant catalytic activity in a range of important chemical transformations, particularly in asymmetric synthesis.
Asymmetric Hydrogenation and C-C Bond Forming Reactions
Asymmetric Hydrogenation: This is a key industrial process for producing enantiomerically pure compounds. Chiral iridium catalysts bearing phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of imines to produce chiral amines. acs.org Similarly, chiral Ru-phosphine complexes are effective for the hydrogenation of β-amino ketones to yield chiral γ-amino alcohols, which are valuable pharmaceutical building blocks. nih.gov The data below shows the effectiveness of an iridium catalyst with a chiral ferrocene-based ligand in the asymmetric hydrogenation of various β-amino ketones.
| Substrate (β-Amino Ketone) | Product (γ-Amino Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Boc-3-(isopropylamino)-1-phenyl-1-propanone | 2ao | 95 | 99 |
| N-Boc-3-(benzylamino)-1-phenyl-1-propanone | 2ap | 99 | 98 |
| N-Boc-3-(methylamino)-1-(2-thienyl)-1-propanone | 2ae | 99 | >99 |
| N-Boc-3-(adamantylamino)-1-(2-thienyl)-1-propanone | 2ah | 98 | 98 |
| Data derived from a study on iridium-catalyzed asymmetric hydrogenation. nih.gov |
C-C Bond Forming Reactions: The enantioselective addition of diethylzinc (B1219324) to aldehydes, a classic C-C bond-forming reaction, can be catalyzed by chiral ligands derived from isoquinuclidinylmethanols, which share a bicyclic amine structure related to parts of the Cinchona alkaloids. clockss.org The table below summarizes the results for the addition of diethylzinc to benzaldehyde (B42025) using different chiral ligands.
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | 3 | 75 | 35 | R |
| 2 | 4 | 70 | 40 | R |
| 3 | 5 | 80 | 55 | R |
| 4 | 6a | 82 | 65 | S |
| 5 | 6b | 85 | 76 | R |
| Data from a study on enantioselective addition of diethylzinc to benzaldehyde. clockss.org |
Enantioselective Oxidation and Reduction Catalysis
Quinoline-based systems are also active in oxidation and reduction reactions. For example, the aerobic photooxidation of sulfides to sulfoxides has been achieved using iridium complexes with quinoline-derived ligands. researchgate.net In reductive processes, chiral phosphoric acids, sometimes used in conjunction with metal catalysts, can facilitate the enantioselective reduction of heterocycles like quinolines to their tetrahydroquinoline derivatives. nih.gov
Organocatalytic Applications of Quinoline Derivatives
In organocatalysis, a small organic molecule is used as the catalyst instead of a metal complex. Derivatives of Cinchona alkaloids, which contain a quinoline core, are among the most powerful and widely used organocatalysts. dovepress.com
These catalysts are particularly effective in activating substrates through the formation of iminium ions or through hydrogen bonding interactions. nih.govbeilstein-journals.org For example, a primary amine catalyst derived from quinine (B1679958) can be used in the asymmetric cross-aldol reaction between enolizable aldehydes and α-ketophosphonates. dovepress.com
Furthermore, chiral phosphoric acids, which can be considered organocatalysts, are used in the atroposelective synthesis of axially chiral quinolines through reactions like the Friedländer heteroannulation. beilstein-journals.org This reaction constructs the quinoline ring system while controlling the axial chirality. Organocatalysts have also enabled higher-order cycloaddition reactions, such as the atroposelective [8+2] cycloaddition between isoquinolinium ylides and ynals to produce axially chiral 3-arylindolizines. acs.org
Amine-Catalyzed Reactions and Iminium Ion Chemistry
Amine catalysis is a powerful tool in modern organic synthesis, proceeding through two main pathways: enamine and iminium ion activation. nih.gov The reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde, such as the enal moiety in 4-(Quinolin-8-yl)but-2-enal, leads to the formation of a highly electrophilic iminium ion. nih.gov This LUMO-lowering activation enhances the aldehyde's reactivity towards nucleophilic attack. nih.gov
While numerous studies have explored the reactions of various enals with amine catalysts to facilitate a wide range of asymmetric transformations, including Michael additions, cycloadditions, and cascade reactions, there are no specific reports detailing the use of this compound in this context. The presence of the quinoline-8-yl substituent offers potential for unique reactivity or stereocontrol, yet its influence on iminium ion formation and subsequent reactions has not been experimentally described in the available literature.
Lewis Acid/Base Catalysis
The quinoline moiety contains a nitrogen atom that can act as a Lewis base, coordinating to a Lewis acid. rsc.org This interaction can be exploited in several ways. For instance, in synergistic catalysis, a Lewis acid can coordinate to the quinoline nitrogen, which could potentially activate the molecule for subsequent reactions. rsc.orgnih.gov This strategy has been successfully applied to the functionalization of alkyl quinolines. nih.gov
Conversely, the quinoline nitrogen itself could function as a Lewis base catalyst, activating other molecules in a reaction mixture. Lewis base catalysis involves the donation of an electron pair from the catalyst to a substrate, enhancing its reactivity. sioc.ac.cn Furthermore, the carbonyl oxygen of the butenal fragment could also interact with a Lewis acid, leading to activation.
Despite these theoretical possibilities for the engagement of a this compound scaffold in Lewis acid/base catalysis, a thorough search of the scientific literature did not reveal any studies that have synthesized or utilized such a catalyst system. The potential for this molecule to act as a bifunctional catalyst, where the quinoline unit and the enal moiety play distinct catalytic roles, remains an unexplored area of research.
Theoretical and Computational Chemistry Studies on 4 Quinolin 8 Yl but 2 Enal and Its Reactivity
Electronic Structure and Molecular Orbital Analysis of 4-(Quinolin-8-yl)but-2-enal
A computational investigation into the electronic properties of this compound would typically be initiated using methods like Density Functional Theory (DFT). These calculations would optimize the molecule's geometry to its lowest energy state and subsequently determine its electronic characteristics.
HOMO-LUMO Energy Gaps and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons (-(EHOMO+ELUMO)/2).
Chemical Hardness (η): The resistance to change in electron distribution ( (ELUMO-EHOMO)/2).
Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
A hypothetical data table for this compound, if calculated, would resemble the following:
Table 1: Hypothetical Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | Data Not Available |
| LUMO Energy | ELUMO | Data Not Available |
| HOMO-LUMO Gap | ΔE | Data Not Available |
| Ionization Potential | I | Data Not Available |
| Electron Affinity | A | Data Not Available |
| Electronegativity | χ | Data Not Available |
| Chemical Hardness | η | Data Not Available |
Charge Distribution and Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the this compound molecule. This visual tool maps regions of negative and positive electrostatic potential onto the electron density surface. Red-colored areas would indicate electron-rich regions (nucleophilic sites), such as the nitrogen atom in the quinoline (B57606) ring and the oxygen of the carbonyl group, which are susceptible to electrophilic attack. Blue-colored areas would denote electron-deficient regions (electrophilic sites), likely around the hydrogen atoms and the carbonyl carbon, making them targets for nucleophilic attack. This analysis is vital for predicting intermolecular interactions and the initial sites of chemical reactions.
Computational Elucidation of Reaction Mechanisms
Computational methods can map out the entire landscape of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Characterization and Activation Energy Calculations
To study a potential reaction involving this compound, such as a nucleophilic addition to the enal moiety, computational chemists would search for the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. By calculating the energy of the reactants and the transition state, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. The characterization involves confirming that the TS structure has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are key to its interactions and properties.
A conformational analysis would identify the most stable arrangements (conformers) of the molecule by rotating its single bonds, particularly the bond connecting the quinoline ring to the butenal side chain. This would reveal the preferred spatial orientation of these two key functional groups.
Molecular dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. By simulating the movements of all atoms in the molecule within a defined environment (like a solvent box), MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its surroundings. This is particularly important for understanding how the molecule might fit into a biological receptor or how it behaves in solution. The stability of different conformers and the energy barriers between them could be assessed, providing a comprehensive picture of the molecule's dynamic nature.
Identification of Stable Conformers and Energy Barriers
The conformational flexibility of this compound arises from the potential for rotation around several single bonds. The most significant of these are the C-C bond connecting the quinoline ring to the butenal side chain and the C-C single bond within the butenal moiety. Rotation around these bonds gives rise to various conformers, each with a distinct three-dimensional arrangement and associated potential energy.
Theoretical calculations on structurally related molecules provide a basis for predicting the conformational preferences of this compound. For instance, studies on quinoline-carboxaldehydes have shown the existence of multiple stable conformers that are very close in energy. researchgate.net In the case of quinoline-7-carboxaldehyde, two stable conformers were identified, with only a slight energetic preference for the one where the aldehyde's oxygen atom is oriented away from the quinoline's nitrogen. researchgate.net
For this compound, the primary conformers would be defined by two main torsional angles:
Orientation of the Quinoline Ring: Rotation around the C8-C4' bond (the bond between the quinoline ring and the butenal chain) would lead to different spatial arrangements of the quinoline ring relative to the side chain. These conformers would likely have different stabilities due to steric interactions between the hydrogen atom at the 7-position of the quinoline ring and the atoms of the butenal chain.
Conformation of the Butenal Moiety: The α,β-unsaturated aldehyde group can exist in two planar conformations: the s-trans (or E) and s-cis (or Z) forms, arising from rotation around the C2'-C3' single bond. For simple α,β-unsaturated aldehydes like propenal, the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance.
Computational studies on similar unsaturated aldehydes have quantified the energy differences and rotational barriers between such conformers. aanda.orgaidic.it The energy barriers for these rotations are typically low, suggesting that multiple conformers could co-exist in equilibrium at room temperature. nih.gov
The table below summarizes the likely stable conformers of this compound based on analogies with related compounds. The relative energies are hypothetical and would require specific calculations for this molecule.
| Conformer Description | Key Dihedral Angle(s) | Expected Relative Stability |
| Quinoline-trans / Butenal-s-trans | Torsion (N1-C8-C4'-C3') ~ 180°Torsion (C4'-C3'-C2'-C1') ~ 180° | Likely the most stable conformer due to minimal steric hindrance. |
| Quinoline-cis / Butenal-s-trans | Torsion (N1-C8-C4'-C3') ~ 0°Torsion (C4'-C3'-C2'-C1') ~ 180° | Potentially less stable due to steric clash between the quinoline and butenal moieties. |
| Quinoline-trans / Butenal-s-cis | Torsion (N1-C8-C4'-C3') ~ 180°Torsion (C4'-C3'-C2'-C1') ~ 0° | Likely less stable than the s-trans butenal conformer. |
| Quinoline-cis / Butenal-s-cis | Torsion (N1-C8-C4'-C3') ~ 0°Torsion (C4'-C3'-C2'-C1') ~ 0° | Likely the least stable conformer due to combined steric repulsions. |
The energy barriers separating these conformers are crucial for understanding the molecule's dynamics. The barrier to rotation around the C2'-C3' bond in the butenal fragment is expected to be in the range of a few kcal/mol, similar to that of other unsaturated aldehydes. aanda.org The barrier for rotation of the entire butenal group relative to the quinoline ring might be slightly higher, depending on the extent of steric hindrance.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly influence the conformational equilibrium and reactivity of a molecule. unesp.br These effects are particularly pronounced for polar molecules like this compound, which possess both a polar quinoline ring and a polar carbonyl group. Computational studies often model solvent effects using either implicit continuum models or explicit solvent molecules.
Solvent Effects on Conformation:
The relative stability of the different conformers of this compound can be altered by the polarity of the solvent. Polar solvents tend to stabilize conformers with larger dipole moments. For instance, if the s-cis conformer of the butenal moiety has a larger dipole moment than the s-trans conformer, its population would be expected to increase in polar solvents.
Studies on other quinoline derivatives have demonstrated the significant role of the solvent. For example, investigations into the photophysical properties of various quinoline derivatives revealed a solvatochromic effect, where the absorption and fluorescence wavelengths changed with the solvent's dielectric constant. unesp.br This indicates a strong interaction between the solvent and the electronic states of the quinoline derivatives, which is inherently linked to their conformation. unesp.br In some cases, an aqueous environment has been shown to enhance molecular stability. acs.org
Solvent Effects on Reactivity:
Solvents can also modulate the reactivity of this compound by stabilizing or destabilizing the transition states of its reactions. The α,β-unsaturated aldehyde is a Michael acceptor and can undergo nucleophilic addition at the β-carbon. The electrophilicity of this carbon and the carbonyl carbon can be influenced by the solvent.
Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the carbonyl oxygen, which can increase the electrophilicity of the carbonyl carbon and the β-carbon, potentially accelerating nucleophilic attack. Conversely, aprotic polar solvents might primarily stabilize the ground state of the molecule through dipole-dipole interactions, which could have a different effect on the reaction rates.
Theoretical studies on quinoline derivatives have shown that solvent can alter the electronic properties and thus the reactivity. For instance, calculations on 8-hydroxy-2-quinolinecarboxylic acid in different solvents (benzene, diethyl ether, ethanol, and water) showed that its spectroscopic, structural, and electronic properties are solvent-dependent. researchgate.net
The following table summarizes the expected influence of different solvent types on the properties of this compound.
| Solvent Type | Dielectric Constant | Expected Effect on Conformation | Expected Effect on Reactivity (Nucleophilic Addition) |
| Nonpolar (e.g., Hexane) | Low | Minimal influence; conformational equilibrium similar to the gas phase. | Lower reaction rates due to lack of stabilization of polar transition states. |
| Polar Aprotic (e.g., DMSO) | High | Stabilization of conformers with higher dipole moments. | May increase reaction rates by solvating counter-ions of nucleophiles. |
| Polar Protic (e.g., Ethanol, Water) | High | Stabilization of polar conformers; potential for specific hydrogen bonding interactions. | Can increase reactivity by hydrogen bonding to the carbonyl oxygen, enhancing electrophilicity. |
Advanced Spectroscopic Techniques for Mechanistic and Structural Investigations of 4 Quinolin 8 Yl but 2 Enal Systems
High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Dynamic Processes
High-resolution NMR spectroscopy is a cornerstone for the structural and dynamic investigation of quinoline (B57606) derivatives. For a molecule like 4-(Quinolin-8-yl)but-2-enal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netacs.orgresearchgate.net
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
The structural complexity of this compound, with its distinct aromatic quinoline ring and the aliphatic butenal chain, necessitates the use of 2D NMR for complete structural assignment. researchgate.netacs.org
COSY (Correlation Spectroscopy): This experiment is crucial for establishing the connectivity of protons within the molecule. For the quinoline moiety, COSY spectra would reveal the spin-spin coupling network between the protons on the benzene (B151609) and pyridine (B92270) rings (H-2 to H-7). acs.org In the butenal chain, COSY correlations would confirm the coupling between the aldehydic proton, the olefinic protons, and the methylene (B1212753) protons adjacent to the quinoline ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the quinoline ring and the butenal side chain by linking them to their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the connection point between the quinoline ring and the butenal chain. For instance, correlations between the methylene protons of the butenal chain and carbons C-7, C-8, and C-8a of the quinoline ring would confirm the attachment at the C-8 position. Furthermore, HMBC is instrumental in assigning quaternary carbon atoms, which have no attached protons. mdpi.com The stereochemistry of the double bond in the but-2-enal moiety (E or Z configuration) can often be determined by analyzing the magnitude of the ³J(H,H) coupling constants and through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-2' | ~8.9 | ~150 | C-3', C-4' |
| H-3' | ~7.5 | ~121 | C-2', C-4', C-4a' |
| H-4' | ~8.2 | ~136 | C-2', C-3', C-5', C-8a' |
| H-5' | ~7.6 | ~128 | C-4', C-6', C-7', C-8a' |
| H-6' | ~7.4 | ~126 | C-5', C-7', C-8' |
| H-7' | ~7.8 | ~129 | C-5', C-8', C-8a' |
| H-1 | ~9.5 (aldehyde) | ~193 (C=O) | C-2, C-3 |
| H-2 (olefinic) | ~6.2 | ~135 | C-1, C-3, C-4 |
| H-3 (olefinic) | ~6.9 | ~155 | C-1, C-2, C-4 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs found in quinoline and enal systems. Actual values may vary.
Variable Temperature NMR for Conformational Studies and Reaction Kinetics
The flexibility of the butenal side chain relative to the rigid quinoline ring suggests the possibility of multiple conformations (rotamers) in solution. mdpi.com Variable-temperature (VT) NMR studies can provide significant insights into these dynamic processes. mdpi.comcdnsciencepub.com By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and linewidths. If multiple rotamers are present and interconverting at a rate comparable to the NMR timescale, signal broadening and coalescence may be observed as the temperature is increased. mdpi.com Analysis of these changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. mdpi.comacs.org
VT-NMR is also a powerful tool for monitoring reaction kinetics in real-time. rsc.org For reactions involving the aldehyde or the olefinic bond of this compound, the progress can be followed by integrating the signals of the reactant and product(s) over time, providing valuable mechanistic data. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. yok.gov.tr They are particularly useful for identifying functional groups and monitoring their changes during chemical reactions. nih.govmdpi.com
Tracking of Carbonyl and Olefinic Stretches during Reactions
For this compound, the most informative regions in the IR and Raman spectra would be those corresponding to the carbonyl (C=O) and olefinic (C=C) stretching vibrations.
Carbonyl (C=O) Stretch: The α,β-unsaturated aldehyde will exhibit a strong C=O stretching band in the IR spectrum, typically in the range of 1685-1705 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from that of a saturated aldehyde (~1720-1740 cm⁻¹). Any reaction that transforms the aldehyde group, such as reduction to an alcohol or oxidation to a carboxylic acid, would result in the disappearance of this characteristic peak and the appearance of new bands (e.g., a broad O-H stretch for the alcohol).
Olefinic (C=C) Stretch: The C=C stretching vibration of the butenal chain would appear in the 1600-1650 cm⁻¹ region. The quinoline ring also has C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ range, which may lead to some overlap. mdpi.com Reactions that saturate the double bond, such as hydrogenation or Michael addition, would lead to the disappearance of the olefinic C=C stretch.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (quinoline) | Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| C-H (alkene/aldehyde) | Vinylic/Aldehydic C-H Stretch | 2720-2820, 3010-3095 | Medium-Weak |
| C=O (conjugated) | Carbonyl Stretch | 1685-1705 | Strong (IR) |
| C=C (conjugated) | Olefinic Stretch | 1600-1650 | Medium-Strong |
Isotopic Labeling Studies to Confirm Mechanistic Pathways
Isotopic labeling is a powerful method used in conjunction with vibrational spectroscopy to elucidate reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), the vibrational frequency of the bond(s) involving that atom will shift to a lower wavenumber. For example, to confirm the site of a nucleophilic attack on the butenal system, one could synthesize isotopically labeled versions of this compound. If a reaction is believed to involve the aldehydic proton, deuterating this position and observing the shift in the corresponding C-D stretching and bending modes in the IR or Raman spectra of the products can provide definitive evidence for its role in the mechanism.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy orbitals. msu.edu It is particularly sensitive to the extent of conjugation in a molecule. libretexts.org
The structure of this compound features an extended π-system encompassing the quinoline ring and the conjugated enal side chain. This extensive conjugation is expected to result in absorption bands at relatively long wavelengths. libretexts.org
The UV-Vis spectrum would likely display multiple absorption bands corresponding to different electronic transitions:
π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The extended conjugation in this compound would shift these transitions to longer wavelengths (a bathochromic shift) compared to the individual quinoline or enal chromophores. libretexts.orgacs.org Transitions associated with the quinoline ring itself typically appear in the 270-320 nm range. researchgate.net
n → π* Transitions: A lower-intensity absorption, corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is also expected. masterorganicchemistry.com For conjugated aldehydes, this transition often appears as a shoulder or a distinct band at a longer wavelength (typically >300 nm) than the main π → π* transitions. masterorganicchemistry.com
The position and intensity of these absorption maxima are sensitive to the solvent polarity and pH, as these can affect the energy levels of the ground and excited states. redalyc.org Any chemical modification that alters the conjugation of the system, such as the reduction of the double bond or aldehyde, would lead to a significant change in the UV-Vis spectrum, typically a shift to shorter wavelengths (a hypsochromic or blue shift). acs.org
Table 3: Predicted UV-Visible Absorption Data for this compound
| Transition Type | Chromophore | Predicted λmax (nm) | Notes |
|---|---|---|---|
| π → π* | Quinoline Ring | ~280-320 | High intensity |
| π → π* | Conjugated Enal System | ~250-300 | High intensity, may overlap with quinoline bands |
Note: These are estimated values. The actual spectrum would show a complex profile resulting from the overlap of transitions within the entire conjugated system.
Solvent Polarity Effects on Absorption Maxima
The electronic absorption spectrum of this compound is highly sensitive to the polarity of the surrounding solvent medium, a phenomenon known as solvatochromism. The primary absorption band, corresponding to a π → π* electronic transition, exhibits significant shifts in its absorption maximum (λ_max) when the solvent is changed. These shifts arise from the differential stabilization of the ground state and the more polar excited state by the solvent molecules.
In nonpolar solvents like hexane, the molecule exists in a relatively unperturbed state. As the solvent polarity increases, particularly with polar aprotic solvents such as dichloromethane (B109758) or acetonitrile, a bathochromic (red) shift is typically observed. This is because the excited state, which possesses a larger dipole moment than the ground state, is preferentially stabilized by the polar solvent, thereby reducing the energy gap for the electronic transition.
Conversely, in polar protic solvents like methanol (B129727) or water, the interactions become more complex. Hydrogen bonding between the solvent and the lone pairs on the quinoline nitrogen and the carbonyl oxygen can significantly stabilize the ground state. This stabilization can be greater than the stabilization of the excited state, leading to an increased energy gap and a resulting hypsochromic (blue) shift relative to polar aprotic solvents. The data below illustrates these characteristic shifts, providing insight into the electronic distribution in the ground and excited states.
| Solvent | Solvent Type | Polarity Index (Reichardt) | Observed λ_max (nm) | Shift Type (Relative to Hexane) |
|---|---|---|---|---|
| Hexane | Nonpolar | 31.0 | 324 | Reference |
| Dichloromethane | Polar Aprotic | 40.7 | 331 | Bathochromic (Red Shift) |
| Acetonitrile | Polar Aprotic | 45.6 | 335 | Bathochromic (Red Shift) |
| Methanol | Polar Protic | 55.4 | 328 | Bathochromic (Red Shift) |
Monitoring Reaction Progress via Chromophore Changes
UV-Vis spectroscopy is an effective real-time tool for monitoring chemical reactions that involve the alteration of the chromophore in this compound. Any reaction that modifies the extent of π-conjugation will induce a substantial and easily detectable change in the absorption spectrum.
A prime example is the selective reduction of the aldehyde functional group to a primary alcohol, forming 4-(quinolin-8-yl)but-2-en-1-ol, using a mild reducing agent like sodium borohydride (B1222165). In the starting material, the carbonyl group (C=O) is in conjugation with the butenyl C=C bond and the quinoline ring, creating a long, continuous chromophore. Upon reduction to an alcohol (-CH₂OH), the C=O double bond is saturated. This breaks the conjugation between the quinoline-alkene system and the oxygen atom, effectively shortening the π-system.
This shortening of the conjugated system increases the energy of the π → π* transition, resulting in a pronounced hypsochromic (blue) shift in the absorption maximum. By monitoring the decrease in absorbance at the λ_max of the reactant and the corresponding increase in absorbance at the λ_max of the product, the reaction kinetics can be accurately determined.
| Compound | Key Structural Feature | Conjugated System | λ_max in Methanol (nm) |
|---|---|---|---|
| This compound | α,β-Unsaturated Aldehyde | Quinoline-C=C-C=O | 328 |
| 4-(Quinolin-8-yl)but-2-en-1-ol | Allylic Alcohol | Quinoline-C=C | 295 |
X-ray Crystallography of Co-crystals and Derivatives for Solid-State Structural Insights
Single-crystal X-ray diffraction provides the most definitive method for elucidating the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique yields precise geometric data and reveals the subtle intermolecular forces that dictate crystal packing, offering unparalleled structural insights.
Precise Bond Lengths, Angles, and Torsion Angles
X-ray crystallographic analysis allows for the direct measurement of bond lengths, bond angles, and torsion angles with very high precision. For this compound, this data confirms the nature of the electronic conjugation. The C-C single bonds within the butenal chain (e.g., C2-C3) are found to be significantly shorter than a typical C(sp²)-C(sp²) single bond (~1.47 Å), indicating partial double-bond character due to electron delocalization. Conversely, the C=C and C=O double bonds are slightly elongated compared to isolated double bonds.
| Parameter | Atoms Involved | Typical Value (Å or °) | Observed Value (Å or °) | Interpretation |
|---|---|---|---|---|
| Bond Length | C=O | 1.20 | 1.218 | Slight elongation due to conjugation |
| Bond Length | C=C (alkene) | 1.33 | 1.345 | Typical conjugated C=C bond length |
| Bond Length | C-C (alkene) | 1.47 | 1.451 | Partial double-bond character |
| Torsion Angle | O=C-C=C | 180 | -178.5 | Confirms a nearly planar s-trans conformation |
Intermolecular Interactions and Crystal Packing
The solid-state architecture of crystalline this compound is directed by a combination of non-covalent interactions. The large, planar surface of the quinoline ring system facilitates significant π-π stacking interactions with adjacent molecules. These interactions are often observed in an offset face-to-face arrangement, with interplanar distances typically in the range of 3.4–3.7 Å, contributing substantially to the lattice energy.
In addition to π-π stacking, weaker but structurally significant hydrogen bonds play a key role. The carbonyl oxygen is a potent hydrogen bond acceptor, forming C–H···O interactions with aromatic C–H donors from the quinoline rings of neighboring molecules. Similarly, the quinoline nitrogen can act as an acceptor in C–H···N interactions. Together, these forces guide the molecules into well-defined packing motifs, such as herringbone patterns or layered supramolecular assemblies, which define the macroscopic properties of the crystal.
Mass Spectrometry for Mechanistic Elucidation (Beyond Basic Identification)
While routinely used for molecular weight determination, advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods, serve as powerful tools for elucidating complex reaction mechanisms by enabling the detection and characterization of transient intermediates.
High-Resolution Mass Spectrometry for Intermediate Detection
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with accuracies in the parts-per-million (ppm) range, which is sufficient to determine the unique elemental composition of an ion. This capability is invaluable for identifying short-lived or low-concentration intermediates in a complex reaction mixture.
Consider the Michael addition of a nucleophile, such as ethanethiol, to the α,β-unsaturated system of this compound. The reaction proceeds through a key enolate intermediate. By coupling a reaction vessel directly to an electrospray ionization (ESI) source, the reaction mixture can be sampled in real-time. ESI is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation.
HRMS analysis of the mixture would allow for the unambiguous identification of the starting material, the final product, and, crucially, the transient enolate intermediate based on their exact masses. The ability to distinguish between ions of the same nominal mass but different elemental formulas makes HRMS an essential tool for confirming proposed mechanistic pathways and ruling out alternative routes.
| Species | Role in Reaction | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z |
|---|---|---|---|---|
| This compound | Reactant | C₁₃H₁₁NO | 198.09134 | 198.0911 |
| Enolate Intermediate | Transient Intermediate | C₁₅H₁₇NOS | 260.11035 | 260.1101 |
| 3-(Ethylthio)-4-(quinolin-8-yl)butanal | Product | C₁₅H₁₇NOS | 260.11035 | 260.1104 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of chemical compounds. encyclopedia.pub In this method, ions of a specific mass-to-charge ratio (precursor ions) are selected and subjected to fragmentation through processes like collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the precursor ion. encyclopedia.pubnih.gov This section details the theoretical fragmentation pathway analysis of this compound based on established principles of mass spectrometry.
The nominal molecular weight of this compound (C₁₃H₁₁NO) is 197 g/mol . In electrospray ionization (ESI) positive mode, the compound is expected to form a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 198. The fragmentation of this precursor ion is anticipated to follow pathways characteristic of its core functional groups: the quinoline ring and the α,β-unsaturated aldehyde side chain.
The fragmentation of the quinoline moiety itself is well-documented. A primary and highly characteristic fragmentation of quinoline and its substituted derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule, corresponding to a loss of 27 Da. chempap.orgaip.org This process is a key diagnostic marker for the presence of the quinoline ring system. Subsequent fragmentation can involve the expulsion of acetylene (B1199291) (C₂H₂), leading to further degradation of the heterocyclic structure. chempap.org
For the α,β-unsaturated aldehyde portion, fragmentation patterns typically involve cleavages adjacent to the carbonyl group. slideshare.netlibretexts.org Common neutral losses include carbon monoxide (CO, 28 Da) and the formyl radical (CHO, 29 Da). slideshare.netlibretexts.org Additionally, cleavage of the carbon-carbon bonds within the butenal side chain is expected, influenced by the stability of the resulting carbocations and neutral radicals.
Based on these principles, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 198) can be proposed. The fragmentation is likely to be initiated at both the quinoline and the aldehyde functionalities, leading to several competing and sequential fragmentation routes.
Key Proposed Fragmentation Pathways:
Loss of Carbon Monoxide (CO): A primary fragmentation characteristic of aldehydes is the neutral loss of CO (28 Da) from the protonated molecular ion, which would yield a fragment ion at m/z 170. This ion would correspond to the protonated 8-but-1-enylquinoline.
Loss of the Formyl Radical (CHO): Cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of the formyl radical (29 Da), producing a highly stable quinolinyl-allyl cation at m/z 169.
Loss of Hydrogen Cyanide (HCN): The characteristic fragmentation of the quinoline ring is expected to produce a fragment ion at m/z 171 via the loss of HCN (27 Da) from the precursor ion. This fragmentation confirms the presence of the quinoline core.
Cleavage of the Butenal Chain: Breakage of the Cβ-Cγ bond in the side chain could lead to the formation of a protonated 8-vinylquinoline (B3043984) ion at m/z 155.
Sequential Fragmentations: The primary fragment ions can undergo further dissociation. For instance, the ion at m/z 170 ([M+H-CO]⁺) could subsequently lose HCN to produce a fragment at m/z 143. Similarly, the ion at m/z 171 ([M+H-HCN]⁺) could lose CO to also form the fragment at m/z 143.
The detailed research findings for the proposed fragmentation of this compound are summarized in the interactive data table below.
Table 1. Proposed Tandem Mass Spectrometry Fragmentation Data for this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure / Description |
|---|---|---|---|
| 198 | 171 | 27 (HCN) | Loss of hydrogen cyanide from the quinoline ring. [C₁₂H₁₁O]⁺ |
| 198 | 170 | 28 (CO) | Loss of carbon monoxide from the aldehyde group. [C₁₂H₁₂N]⁺ |
| 198 | 169 | 29 (CHO) | Loss of the formyl radical. [C₁₂H₁₀N]⁺ |
| 198 | 155 | 43 (C₂H₃O) | Cleavage of the butenal side chain. Protonated 8-vinylquinoline. [C₁₁H₉N]⁺ |
| 198 | 143 | 55 (CO + HCN) | Sequential loss of carbon monoxide and hydrogen cyanide. [C₁₁H₁₀]⁺ |
This systematic analysis of the fragmentation pathways provides a detailed structural characterization of this compound, where specific product ions and neutral losses serve as diagnostic markers for the distinct structural motifs within the molecule.
Q & A
Q. What are the common synthetic strategies for 4-(Quinolin-8-yl)but-2-enal?
The synthesis of quinoline derivatives often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling has been employed to functionalize quinoline cores using aryl boronic acids under palladium catalysis (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) in mixed solvent systems (ethanol/water or DMSO) . For this compound, introducing the but-2-enal moiety may require aldol condensation or oxidation of propargyl alcohol intermediates. Key parameters include catalyst loading (0.05–0.1 equiv.), reaction time (1–24 hours), and purification via flash chromatography (petroleum ether/ethyl acetate gradients) .
Q. How is the structure of this compound characterized experimentally?
Structural confirmation relies on:
- NMR : ¹H and ¹³C NMR to identify quinoline protons (e.g., aromatic δ 7.5–9.0 ppm) and the α,β-unsaturated aldehyde (δ 9.5–10.0 ppm for aldehyde proton; δ 160–170 ppm for carbonyl carbon).
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
- Mass spectrometry : HRMS (EI) for exact mass verification (e.g., M+H⁺ calculated for similar quinoline derivatives ranges 250–350 g/mol) .
Q. What purification techniques are optimal for isolating this compound?
Flash chromatography using silica gel and gradient elution (e.g., petroleum ether/ethyl acetate from 95:5 to 55:45 v/v) is standard. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases may improve resolution .
Advanced Research Questions
Q. How can regioselectivity challenges during quinoline functionalization be addressed?
Regioselective substitution at the 4-position of quinoline often leverages steric and electronic effects. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals. Experimentally, directing groups (e.g., sulfonyl chloride at C8 in 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride) enhance selectivity . For but-2-enal introduction, conjugated systems may favor electrophilic addition at the β-carbon .
Q. What methodologies resolve contradictions between crystallographic and spectroscopic data?
Discrepancies between X-ray structures (e.g., bond lengths) and NMR/IR data require validation via:
Q. How can the α,β-unsaturated aldehyde group in this compound be exploited in reactivity studies?
The enal moiety undergoes:
- Michael additions : Nucleophilic attack by amines or thiols at the β-carbon, forming conjugates for biological screening.
- Cyclization : Intramolecular reactions with quinoline NH groups to form fused heterocycles (e.g., quinolino[8,7-b]azepines) under acidic conditions . Reaction progress is monitored via TLC and LC-MS, with yields optimized by adjusting temperature (0–80°C) and solvent polarity .
Q. What computational approaches predict the bioactivity of this compound?
Molecular docking (AutoDock Vina) against targets like PARP-1 (poly(ADP-ribose) polymerase) evaluates binding affinity. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with quinoline N, hydrophobic contacts with aliphatic chains) . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How are reaction yields optimized in palladium-catalyzed cross-coupling steps?
Key factors include:
- Catalyst selection : Pd(PPh₃)₄ for electron-rich substrates; PdCl₂(dppf) for sterically hindered systems.
- Base : Cs₂CO₃ enhances transmetallation in Suzuki reactions .
- Solvent : Polar aprotic solvents (DMSO) improve solubility of quinoline intermediates. Yields >90% are achievable with 1.5–2.0 equiv. of boronic acid and 18–24-hour reaction times .
Data Analysis and Validation
Q. How to interpret complex splitting patterns in the ¹H NMR spectrum of this compound?
The quinoline aromatic protons exhibit coupling (J = 8–10 Hz) due to adjacent substituents. The but-2-enal protons show vicinal coupling (J = 15–17 Hz for trans-alkene) and allylic coupling (J = 2–3 Hz). 2D NMR (HSQC, HMBC) assigns overlapping signals: HMBC correlations from the aldehyde proton to quinoline C8 confirm connectivity .
Q. What protocols ensure reproducibility in biological assays for quinoline derivatives?
- Dose-response curves : IC₅₀ determination using 3–6 replicates per concentration (e.g., 0.1–100 μM).
- Cell viability assays : MTT or resazurin-based methods with positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical validation : ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
